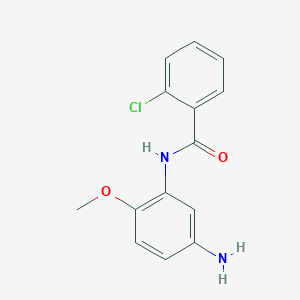

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide

Description

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide is a substituted benzamide derivative characterized by a 2-chlorobenzoyl group linked to a 5-amino-2-methoxyphenylamine moiety. This compound is primarily used in proteomics research . Its structure combines electron-donating (methoxy, amino) and electron-withdrawing (chloro) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-7-6-9(16)8-12(13)17-14(18)10-4-2-3-5-11(10)15/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTFBCPVURJRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The presence of the chloro and amino groups enhances biological activity, making it a candidate for developing novel anticancer agents .

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been tested against monoamine oxidase B (MAO-B), where it demonstrated higher potency compared to other compounds in the same class. This suggests its potential role in therapeutic strategies targeting neurodegenerative diseases, where MAO-B inhibitors are beneficial .

Pharmacokinetics and Drug Development

Analytical Methods

The compound can be analyzed using high-performance liquid chromatography (HPLC) techniques, which are crucial for pharmacokinetic studies. A reverse-phase HPLC method has been developed to isolate and quantify this compound in biological samples, facilitating its evaluation in drug metabolism studies .

Formulation Development

In drug formulation, this compound serves as a lead structure for designing new pharmaceutical agents. Its solubility and stability profiles are essential for developing effective drug delivery systems, particularly in oral and injectable formulations .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on various cancer cell lines. The compound was tested at different concentrations, revealing dose-dependent inhibition of cell growth. The results indicated that the compound could induce apoptosis in cancer cells, supporting further development as a therapeutic agent.

Case Study 2: Enzyme Inhibition Studies

In another investigation, the inhibitory effects of this compound on MAO-B were assessed using enzyme kinetics assays. The compound exhibited significant inhibition compared to control groups, highlighting its potential application in treating conditions like Parkinson's disease.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, while the chlorobenzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to structurally analogous benzamides with variations in substituents, side chains, and aromatic systems. Key examples include:

Table 1: Physical Properties of Selected Benzamide Derivatives

Notes:

- Derivatives with imidazolidinone or carbamothioyl groups (e.g., ) exhibit higher melting points (>200°C) compared to simpler benzamides, likely due to increased hydrogen bonding and rigidity.

- The presence of heterocyclic systems (e.g., benzothiazole in ) introduces distinct spectral features in IR and NMR, such as vibrations at 1776 cm⁻¹ (C=O stretch) and aromatic proton shifts between δ 7.21–7.68 ppm .

Substituent Effects on Structural Parameters

Studies using 35Cl NQR spectroscopy and X-ray crystallography reveal that side-chain substitutions significantly influence electronic and structural properties:

Table 2: Impact of Substituents on 35Cl NQR Frequencies and Bond Lengths

Key Findings :

- Aryl substituents (e.g., 2-chlorophenyl) increase 35Cl NQR frequencies compared to alkyl-substituted analogs, reflecting greater electron withdrawal .

- The C(S)-C(O) bond length in this compound is expected to resemble N-(phenyl)-2-chlorobenzamide (~1.507 Å), as methoxy and amino groups balance electronic effects .

Insights :

- The amino and methoxy groups in this compound may enhance solubility and target binding in proteomic studies compared to halogen-rich analogs .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a methoxy group, and a chlorobenzamide moiety. These functional groups contribute to its unique chemical properties and biological activities, making it a candidate for various therapeutic applications.

The mechanism of action of this compound involves interactions with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, while the chlorobenzamide moiety participates in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including:

- Inhibition of Histone Deacetylases (HDACs) : This compound has shown significant interactions with HDACs, which play a crucial role in regulating gene expression and cellular signaling pathways.

- Induction of Apoptosis : In cancer models, this compound has been observed to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis. For instance:

- Cell Proliferation Inhibition : The compound has been shown to significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) by inducing apoptotic pathways.

Enzyme Interactions

The compound interacts with several enzymes, particularly those involved in cancer progression:

- Histone Deacetylases (HDACs) : Inhibition of HDACs by this compound can lead to increased acetylation of histones, resulting in altered gene expression profiles favorable for apoptosis in cancer cells.

- Kinases : It also interacts with various kinases, modulating signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group, methoxy group, chlorobenzamide moiety | Anticancer activity via HDAC inhibition |

| N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-yl-acetamide | Similar amino and methoxy groups | Potentially lower activity compared to chlorobenzamide derivative |

| N-(5-Amino-2-methoxyphenyl)acetamide | Lacks chlorobenzamide moiety | Reduced biological activity compared to chlorinated analog |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- In Vitro Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability across multiple cancer types. The mechanism was linked to the activation of apoptotic markers such as caspase-3 and PARP cleavage.

- Mechanistic Insights : Another investigation revealed that the compound's interaction with HDACs led to increased expression of pro-apoptotic genes while downregulating anti-apoptotic factors, further supporting its potential as an anticancer agent.

Future Directions

The ongoing research into this compound includes:

- Optimization of Structure : Further modifications may enhance its potency and selectivity against specific cancer types.

- Clinical Trials : Future studies are needed to evaluate its safety and efficacy in human clinical trials.

Q & A

Basic: What are the standard synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide?

Answer:

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 5-amino-2-methoxyaniline with 2-chlorobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Key steps include:

- Solvent selection : Use polar aprotic solvents like 1,2-dichloroethane or DMF to enhance reactivity .

- Reaction monitoring : Track progress via TLC (e.g., ethyl acetate/petroleum ether 3:2) to ensure completion .

- Purification : Isolate the product via flash chromatography or recrystallization to achieve >95% purity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Use a combination of:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.2–7.6 ppm for chlorobenzamide) and methoxy/amino groups (δ 3.8–5.0 ppm). Compare with analogs like N-(phenyl)-2-chlorobenzamide .

- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Systematically vary:

- Temperature : Reflux (~80°C) minimizes side reactions vs. room temperature .

- Base : Pyridine outperforms triethylamine in suppressing hydrolysis of benzoyl chloride .

- Stoichiometry : A 1.2:1 molar ratio of 2-chlorobenzoyl chloride to amine reduces unreacted starting material .

- Workup : Replace aqueous washes with solid-phase extraction to avoid product loss .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Control variables : Compare studies using identical cell lines (e.g., HeLa vs. MCF-7) and assay protocols (e.g., MTT vs. ATP-based viability) .

- Structural analogs : Test derivatives like N-(5-((1H-triazol-1-yl)methyl)-thiazol-2-yl)-2-chlorobenzamide to isolate substituent effects .

- Mechanistic studies : Use SPR or ITC to quantify target binding affinity, ruling out off-target effects .

Structural: How do substituents influence the compound’s electronic properties?

Answer:

- NQR/DFT analysis : Chlorine at the benzamide ring lowers electron density (35Cl NQR frequency ~34 MHz), enhancing electrophilicity .

- Methoxy group : Stabilizes the amino group via resonance, reducing oxidation susceptibility .

- Crystallographic data : Substituents alter C=O bond lengths (1.21–1.23 Å) and intermolecular hydrogen bonding .

Safety: What precautions are critical for handling this compound?

Answer:

- Storage : Keep in airtight containers under inert gas (N2) at ≤4°C to prevent degradation .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (H314/H315 hazards) .

- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .

Application: How to design experiments evaluating therapeutic potential?

Answer:

- In vitro screening : Test against CYP51 (Chagas disease target) or cancer cell lines (e.g., MDA-MB-231) with IC50 determination .

- SAR studies : Modify the methoxy/amino groups to assess impact on bioactivity (e.g., replace with trifluoromethyl) .

- ADMET profiling : Measure solubility (logP via shake-flask method) and microsomal stability .

Computational: How to model interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding to Trypanosoma cruzi CYP51 (PDB: 3K1O). Focus on chlorobenzamide’s halogen bonding with heme .

- MD simulations : Analyze stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .

- QSAR : Corrogate Hammett constants (σ) of substituents with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.